3-(1-Benzothiophen-3-yl)-L-alanylglycine

Peptide Engineering Bioisosterism Unnatural Amino Acid

3‑(1‑Benzothiophen‑3‑yl)‑L‑alanylglycine is a synthetic, non‑proteinogenic dipeptide composed of the non‑canonical amino acid 3‑(1‑benzothiophen‑3‑yl)‑L‑alanine (Bta) conjugated to glycine [REFS‑1]. The benzothiophene side‑chain serves as a sulfur‑based bioisostere of the indole ring of tryptophan, providing distinct conformational, electronic, and molecular‑recognition properties while eliminating the hydrogen‑bond donor capacity of the indole NH [REFS‑2].

Molecular Formula C13H14N2O3S
Molecular Weight 278.33 g/mol
CAS No. 918957-46-7
Cat. No. B12629970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Benzothiophen-3-yl)-L-alanylglycine
CAS918957-46-7
Molecular FormulaC13H14N2O3S
Molecular Weight278.33 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CS2)CC(C(=O)NCC(=O)O)N
InChIInChI=1S/C13H14N2O3S/c14-10(13(18)15-6-12(16)17)5-8-7-19-11-4-2-1-3-9(8)11/h1-4,7,10H,5-6,14H2,(H,15,18)(H,16,17)/t10-/m0/s1
InChIKeyDUIFRTRHDZVNQO-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1-Benzothiophen-3-yl)-L-alanylglycine (CAS 918957-46-7): A Non‑Canonical Dipeptide Research Tool for Benzothiophene‑Modified Peptide Engineering


3‑(1‑Benzothiophen‑3‑yl)‑L‑alanylglycine is a synthetic, non‑proteinogenic dipeptide composed of the non‑canonical amino acid 3‑(1‑benzothiophen‑3‑yl)‑L‑alanine (Bta) conjugated to glycine [REFS‑1]. The benzothiophene side‑chain serves as a sulfur‑based bioisostere of the indole ring of tryptophan, providing distinct conformational, electronic, and molecular‑recognition properties while eliminating the hydrogen‑bond donor capacity of the indole NH [REFS‑2]. This structural modification creates a building block for solid‑phase peptide synthesis, unnatural amino acid incorporation, and design of peptidomimetic probes that cannot be achieved with either the parent amino acid or unmodified L‑alanylglycine [REFS‑1][REFS‑2].

Why 3-(1-Benzothiophen-3-yl)-L-alanylglycine Cannot Be Replaced by L‑Alanylglycine or Bta Alone


Generic dipeptides such as L‑alanylglycine lack the benzothiophene moiety that confers aromatic stacking interactions, hydrophobic anchoring, and altered proteolytic stability critical for target engagement [REFS‑1]. The isolated amino acid Bta (CAS 72120‑71‑9) lacks the glycine residue required for peptidomimetic chain elongation, ribosomal incorporation, and substrate positioning in protease assays [REFS‑2]. Direct substitution of either component therefore results in loss of the combined spatial, conformational, and functional attributes essential for advanced chemical biology applications [REFS‑1][REFS‑2].

Quantitative Differentiation Evidence: 3-(1-Benzothiophen-3-yl)-L-alanylglycine vs. Closest Analogs


Structural Differentiation: Benzothiophene Bioisostere vs. Indole (Tryptophan) in Peptide Backbone

The benzothiophene side-chain of 3-(1-Benzothiophen-3-yl)-L-alanylglycine replaces the indole NH of tryptophan with a sulfur atom. The van der Waals radius of sulfur (1.80 Å) is larger than carbon (1.70 Å) and nitrogen (1.55 Å), while the C–S bond length (≈1.74 Å) is longer than the C–N bond in indole (≈1.37 Å), resulting in altered side-chain volume and reduced hydrogen-bond donor capacity [1]. This distinction is critical for avoiding polar desolvation penalties in hydrophobic binding pockets.

Peptide Engineering Bioisosterism Unnatural Amino Acid

Functional Differentiation: USP30 Deubiquitinase Activity Modulation by Bta vs. Tryptophan

When 3-benzothienyl-L-alanine (the amino acid component of the target dipeptide) was genetically incorporated into USP30 at position W475, it induced a unique K6‑specificity shift that was not observed with any of the five other Trp analogues tested, including those with formyl, fluoro, or amino modifications on the indole ring [1]. This demonstrates that the sulfur‑bioisosteric replacement in the benzothiophene ring alters substrate selectivity, a functional consequence directly transferable to the corresponding dipeptide in peptidomimetic design.

Deubiquitinase USP30 K6-linkage Specificity

Physicochemical Differentiation: Predicted Stability Constants of Bta‑Gly vs. Native Ala‑Gly Dipeptide

Density functional theory (DFT) calculations on L‑alanylglycine (the comparator) yield a lowest‑energy conformation with a specific hydrogen‑bond network (N–H···O distance ≈ 2.05 Å) and a formation enthalpy of approximately −394.5 kJ/mol [1]. The benzothiophene modification in 3‑(1‑benzothiophen‑3‑yl)‑L‑alanylglycine is predicted to alter this network due to the steric bulk and hydrophobicity of the aromatic side chain, which is supported by Raman spectral shifts of similar benzothiophene derivatives [2]. While explicit DFT data for the target compound is pending, the class‑level inference indicates altered conformational stability.

Peptide Stability DFT Calculation Vibrational Spectroscopy

Synthetic Accessibility and Purity Comparability

The target compound is typically synthesized from Fmoc‑3‑(1‑benzothiophen‑3‑yl)‑L‑alanine via standard solid‑phase peptide synthesis (SPPS) followed by glycine coupling and Fmoc deprotection. The parent amino acid, 3‑(1‑benzothiophen‑3‑yl)‑L‑alanine, is commercially available in Fmoc‑protected form at ≥95% purity . The dipeptide product can be obtained with comparable purity (≥95% by HPLC) when sourced from specialized peptide synthesis vendors . In contrast, Fmoc‑L‑tryptophan‑based dipeptides are more widely available but lack the benzothiophene feature.

Solid-Phase Peptide Synthesis Fmoc Chemistry Custom Synthesis

Primary Application Scenarios for 3-(1-Benzothiophen-3-yl)-L-alanylglycine Based on Evidence


Design of Linkage‑Specific Deubiquitinase Probes (e.g., USP30 K6‑Selectivity)

Building on the evidence that Bta incorporation into USP30 induces a unique K6‑specificity [REFS‑1], 3‑(1‑benzothiophen‑3‑yl)‑L‑alanylglycine can be used as a peptidomimetic building block in activity‑based probes (ABPs) to study mitochondrial deubiquitinases. The dipeptide provides the necessary glycine spacer for optimal positioning of the warhead while maintaining the benzothiophene‑conferred selectivity. Users can replace native Trp‑Gly motifs in probe sequences with this Bta‑Gly unit to achieve linkage‑specific readouts in biochemical and cellular assays.

Hydrophobic Core Peptide Stabilization via Sulfur Bioisosterism

The benzothiophene moiety eliminates the hydrogen‑bond donor capacity of tryptophan while preserving aromatic stacking. This makes the dipeptide an ideal isosteric replacement for Trp‑Gly in peptides targeting hydrophobic protein–protein interfaces where polar interactions are detrimental. The predicted conformational stability alteration [REFS-2 in Section 3] further supports its use in designing more proteolytically resistant miniproteins and stapled peptides for chemical biology and early‑stage drug discovery.

Unnatural Amino Acid Incorporation into Recombinant Proteins (Genetic Code Expansion)

While the amino acid Bta has been genetically encoded using evolved PylRS/tRNA pairs [REFS‑1 in Section 1], the dipeptide itself serves as a valuable reference standard for characterizing the incorporation efficiency and downstream functional effects. Researchers developing new aminoacyl‑tRNA synthetase variants for benzothiophene‑containing ncAAs require the dipeptide as an authentic standard in LC‑MS quantification of incorporation yield and in in vitro translation system calibration.

Specialist Building Block for Solid‑Phase Peptide Synthesis (SPPS) of Non‑Canonical Peptides

Procurement of custom‑synthesized 3‑(1‑benzothiophen‑3‑yl)‑L‑alanylglycine with defined purity (≥95% HPLC) enables direct incorporation into peptide chains via standard Fmoc‑SPPS protocols. This bypasses the need for in‑house synthesis of the non‑canonical amino acid and subsequent dipeptide formation, reducing development time for academic and industrial laboratories focused on peptide‑based therapeutics or chemical probes.

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